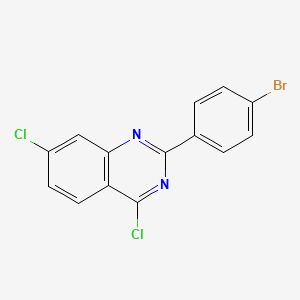

2-(4-Bromophenyl)-4,7-dichloroquinazoline

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-4,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPYFVCYASNVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680049 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405933-94-0 | |

| Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromophenyl)-4,7-dichloroquinazoline chemical properties

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic routes, reactivity, and potential therapeutic applications, grounded in established scientific principles and data from analogous structures.

Introduction: The Quinazoline Scaffold in Modern Therapeutics

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[1][2][3] Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. Numerous quinazoline derivatives have been developed as potent therapeutic agents, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.[4] The subject of this guide, this compound, combines this potent core with specific substituents that offer unique opportunities for chemical exploration and biological activity.

The key structural features are:

-

The Quinazoline Core: Provides the fundamental framework for biological interaction.

-

A 2-(4-Bromophenyl) Group: The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or engage in halogen bonding with protein targets.

-

Dichloro Substitution (C4 and C7): The chlorine atom at the C4 position is a highly reactive leaving group, making it an ideal site for introducing diverse functional groups via nucleophilic substitution. The C7 chlorine modifies the electronic properties of the aromatic system and provides an additional point for potential interaction or further functionalization.

This combination makes this compound a valuable intermediate and a promising starting point for developing novel targeted therapies.[5][6][7][8]

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified from chemical databases and predicted based on its structure. These properties are essential for planning synthesis, purification, and formulation studies.

| Property | Value / Description | Source |

| CAS Number | 405933-94-0 | [9][10] |

| Molecular Formula | C₁₄H₇BrCl₂N₂ | [10] |

| Molecular Weight | 354.03 g/mol | [10] |

| Exact Mass | 351.91700 Da | [10] |

| Appearance | Expected to be a solid at room temperature. | [11] |

| Calculated XLogP3 | 5.4 | [10] |

| InChIKey | NGPYFVCYASNVSI-UHFFFAOYSA-N | [10] |

Proposed Synthesis and Mechanistic Workflow

The synthesis of 2,4-disubstituted quinazolines can be achieved through various established methodologies.[12][13] A highly plausible and efficient route for preparing this compound involves a multi-step process starting from a substituted anthranilic acid derivative. The key chlorination step utilizes a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert a quinazolinone intermediate into the desired dichloro-product.[14][15]

Proposed Synthetic Pathway Diagram

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed based on well-established quinazoline synthesis methods.[15][16] The initial acylation protects the amine and introduces the bromophenyl moiety. The subsequent cyclization forms the stable quinazolinone ring. The final, critical step uses phosphorus oxychloride, a standard and effective reagent for converting the 4-oxo group to a 4-chloro group, which is the key reactive site for further derivatization.

-

Step 1: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one.

-

To a solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., pyridine or dioxane), add 4-bromobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Isolate the intermediate, 2-(4-bromobenzamido)-4-chlorobenzoic acid.

-

Heat the intermediate in an excess of formamide or with a dehydrating agent to effect cyclization to the quinazolinone.

-

Purify the resulting solid, 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one, by recrystallization.

-

-

Step 2: Synthesis of this compound.

-

Suspend the quinazolinone from Step 1 (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

-

Carefully cool the reaction mixture and slowly pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude this compound by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

-

Spectral Characterization (Predicted)

No definitive, published spectra for this exact compound are readily available. However, based on known chemical shifts of similar quinazoline structures, a predicted spectral profile can be constructed.[17] This serves as a guideline for researchers to confirm the identity of their synthesized material.

| Data Type | Predicted Chemical Shifts and Multiplicities | Rationale |

| ¹H NMR | δ 8.4-8.6 (d, 2H), δ 8.1-8.3 (d, 1H), δ 7.6-7.8 (m, 3H), δ 7.5-7.6 (dd, 1H) | The two doublets at δ 8.4-8.6 and δ 7.6-7.8 correspond to the A₂B₂ system of the 4-bromophenyl ring. The quinazoline protons at H-5, H-6, and H-8 will appear as a doublet, a doublet of doublets, and a doublet respectively, with their exact shifts influenced by the two chloro-substituents. |

| ¹³C NMR | δ 160-165 (C2, C4), δ 150-155 (C8a), δ 120-140 (aromatic carbons) | The quaternary carbons C2 and C4 attached to nitrogen and chlorine will be significantly downfield. The remaining signals will be in the standard aromatic region (δ 120-140 ppm). |

| Mass Spec (EI) | M⁺ peak at m/z ~352, with characteristic isotopic pattern for 1 Br and 2 Cl atoms. | The molecular ion peak will show a distinctive pattern due to the isotopes of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing strong evidence for the compound's elemental composition. |

Reactivity and Derivatization Potential

The primary site of reactivity on the this compound core is the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[4] This reactivity is the cornerstone of its utility as a scaffold in drug discovery, allowing for the systematic introduction of a wide array of functional groups to build a chemical library for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SₙAr) at C4

Caption: General scheme for derivatization via SₙAr at the C4 position.

-

Mechanism Insight: The electron-withdrawing nitrogen atoms at positions 1 and 3 activate the C4 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled.

-

Common Nucleophiles and Resulting Structures:

-

Amines (R-NH₂): Reaction with primary or secondary amines is the most common modification, yielding 4-aminoquinazoline derivatives. These are key structures in many kinase inhibitors.

-

Alcohols/Phenols (R-OH): In the presence of a strong base, alcohols and phenols can displace the chlorine to form 4-alkoxy/aryloxy quinazolines.

-

Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form 4-thioether derivatives.

-

Potential Pharmacological Applications

The quinazoline scaffold is a well-established pharmacophore with a broad range of biological activities.[3][7][18] Derivatives of this compound are logical candidates for investigation in several therapeutic areas.

-

Anticancer Agents: Many clinically approved tyrosine kinase inhibitors (TKIs) are based on the 4-aminoquinazoline structure. This compound is an ideal precursor for synthesizing libraries of novel TKIs targeting receptors like EGFR, VEGFR, and others involved in tumor growth and proliferation.[5]

-

Anti-inflammatory Agents: Quinazoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like phosphodiesterases (PDEs) or other inflammatory mediators.[8]

-

Antimicrobial Agents: The planar, aromatic nature of the quinazoline ring allows it to intercalate with microbial DNA or inhibit key bacterial enzymes.[19][20] The introduction of varied side chains at the C4 position could lead to the discovery of new antibacterial or antifungal compounds.

Safety and Handling

As with any halogenated aromatic compound used in research, proper safety protocols must be followed.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Avoid formation of dust and aerosols.[10]

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. echemi.com [echemi.com]

- 11. 2-(4-bromophenyl)-4,6-dichloroquinazoline CAS 405933-98-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. benthamscience.com [benthamscience.com]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 19. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Bromophenyl)-4,7-dichloroquinazoline molecular weight

An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline

Authored by: Gemini, Senior Application Scientist

Introduction:

This compound is a halogenated quinazoline derivative, a class of heterocyclic compounds composed of fused benzene and pyrimidine rings. Quinazoline and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities.[1][2] These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, with a primary focus on its molecular weight and related characteristics.

Physicochemical Properties and Molecular Structure

The foundational step in the characterization of any chemical entity is the precise determination of its physicochemical properties. These parameters are critical for everything from reaction stoichiometry to formulation and dosage calculations in drug development.

Core Data Summary

The key quantitative descriptors for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 354.03 g/mol | [6] |

| CAS Number | 405933-94-0 | [6][7] |

| Molecular Formula | C₁₄H₇BrCl₂N₂ | [6] |

| Exact Mass | 351.91700 Da | [6] |

| XLogP3 | 5.37 | [6] |

| Appearance | Solid | [8] |

Molecular Structure Visualization

A visual representation of the molecule is essential for understanding its chemical reactivity and potential for intermolecular interactions. The following diagram illustrates the atomic arrangement of this compound.

Caption: Molecular structure of this compound.

Synthesis of Quinazoline Scaffolds

While the precise, proprietary synthesis of this compound is not publicly detailed, the synthesis of the core quinazoline structure and its derivatives is well-documented.[9] A common and effective method involves the cyclization of anthranilic acid derivatives or related compounds.[1] For instance, the Niementowski reaction, which involves reacting anthranilic acid with amides, is a classic route to forming 4-oxo-3,4-dihydroquinazolines.[1] These intermediates can then be further modified.

A plausible modern approach for creating a disubstituted quinazoline like the topic compound would involve a multi-step process, potentially starting with a substituted 2-aminobenzoic acid or 2-aminobenzonitrile, followed by cyclization and subsequent halogenation and coupling reactions.[9][10][11]

Conceptual Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a substituted quinazoline, illustrating the logical progression from starting materials to the final product.

Caption: Conceptual workflow for quinazoline synthesis and functionalization.

General Experimental Protocol for Quinazoline Synthesis

This protocol describes a generalized method for synthesizing a 4,7-dichloroquinazoline intermediate, a crucial step towards the final product.[11]

-

Reactant Preparation: In a sealed reaction vial, dissolve the starting material, 7-chloro-3H-quinazolin-4-one, in phosphorus oxychloride (POCl₃). The POCl₃ acts as both the solvent and the chlorinating agent.

-

Reaction Conditions: Seal the vial tightly to prevent the escape of the volatile and corrosive POCl₃. Place the vial in a preheated oil bath at 100°C.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 3 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the solution under reduced pressure (vacuum) to remove the excess POCl₃.

-

Purification: To ensure complete removal of residual POCl₃, perform an azeotropic distillation with toluene. This is typically done by adding toluene to the crude product and evaporating it under vacuum, a process repeated three times.

-

Product Confirmation: The resulting solid, 4,7-dichloroquinazoline, can be characterized by mass spectrometry, which should show a molecular ion peak corresponding to its mass ([M+H]⁺ at m/z 199.0).[11]

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is employed. For quinoline and quinazoline derivatives, the most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[12]

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern of the molecule, confirming its elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]

Analytical Workflow Visualization

The logical flow of analyzing a synthesized chemical compound is depicted below.

Caption: Standard analytical workflow for chemical compound characterization.

Protocol for Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a synthesized compound.

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B).

-

Chromatographic Conditions:

-

Column: Use a C18 reverse-phase column.

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Injection Volume: Inject 5-10 µL of the sample solution.

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Gradient: Run a gradient elution, starting with a higher percentage of the aqueous solvent and gradually increasing the percentage of the organic solvent to elute the compound.

-

-

Data Analysis: Analyze the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Applications in Drug Discovery

Quinazoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry because they can bind to a variety of biological targets with high affinity. This versatility has led to their investigation for numerous therapeutic applications.

-

Kinase Inhibitors: Many quinazoline derivatives have been developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] Overactivity of EGFR is a hallmark of many cancers, making its inhibition a key therapeutic strategy.

-

Antimicrobial Agents: Research has shown that certain quinazoline derivatives exhibit potent antimicrobial activity.[13][14] For example, some have been identified as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial DNA replication, making them attractive candidates for new antibiotics.[13]

-

Anticancer Agents: Beyond kinase inhibition, quinazolines have demonstrated broader anticancer effects. Their ability to interfere with cell proliferation has been evaluated against various cancer cell lines, including breast and lung cancer.[4][5]

Conclusion

This compound, with a molecular weight of 354.03 g/mol , is a representative member of a pharmacologically significant class of compounds.[6] Its structure, featuring multiple halogen substituents on a quinazoline core, provides a template for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, synthesis, and analytical characterization is essential for researchers aiming to exploit the therapeutic potential of the quinazoline scaffold in drug discovery and development.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 2-(4-bromophenyl)-4,6-dichloroquinazoline CAS 405933-98-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Quinazoline synthesis [organic-chemistry.org]

- 10. tsijournals.com [tsijournals.com]

- 11. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

A Foundational Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 2-(4-bromophenyl)-4,7-dichloroquinazoline, a key heterocyclic building block in medicinal chemistry. Moving beyond a mere procedural outline, this document, crafted from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings and strategic rationale behind the selected synthetic pathway. The guide is structured to serve as a self-validating resource, featuring a detailed, field-tested experimental protocol, thorough characterization data, and a critical discussion of safety considerations. By grounding the synthesis in established chemical principles and citing authoritative sources, this whitepaper aims to empower researchers in the confident and reproducible synthesis of this pivotal intermediate for drug discovery and development programs.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this heterocyclic system are integral to the development of therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The title compound, this compound (CAS No. 405933-94-0), is a particularly valuable intermediate.[5] The dichloro substitutions at the 4 and 7 positions, along with the synthetically versatile bromophenyl moiety at the 2-position, offer multiple strategic points for molecular elaboration, making it a sought-after precursor in the synthesis of kinase inhibitors and other targeted therapies.[6][7]

Synthetic Strategy: A Mechanistically Driven Approach

The predominant and most efficient synthetic route to this compound proceeds through a well-established two-step sequence. This strategy is favored for its reliability, scalability, and the commercial availability of the requisite starting materials.

Logical Flow of the Synthetic Pathway:

Caption: High-level overview of the synthetic strategy.

Step 1: Acylation of 2-Amino-4-chlorobenzoic Acid

The initial step involves the acylation of 2-amino-4-chlorobenzoic acid with 4-bromobenzoyl chloride.[8] This is a classic nucleophilic acyl substitution reaction where the amino group of the anthranilic acid derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride.[8] Pyridine is often employed as a solvent and base to neutralize the HCl byproduct generated during the reaction.[1]

Step 2: Cyclization and Chlorination

The second stage is a one-pot transformation that accomplishes both cyclization to the quinazolinone ring and subsequent chlorination. The amide intermediate, upon heating in a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), undergoes an intramolecular cyclization to form a 4-quinazolinone.[9][10] This intermediate is then converted in situ to the final 4,7-dichloroquinazoline product.[9][10]

Detailed Experimental Protocol

This protocol is presented as a robust and reproducible workflow, incorporating best practices for reaction setup, monitoring, and product isolation.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Purity | Notes |

| 2-Amino-4-chlorobenzoic acid | 89-77-0 | 171.58 | ≥98% | Starting material[11] |

| 4-Bromobenzoyl chloride | 586-75-4 | 219.45 | ≥98% | Acylating agent |

| Pyridine | 110-86-1 | 79.10 | Anhydrous | Solvent and base |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% | Cyclizing and chlorinating agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Extraction solvent |

| Toluene | 108-88-3 | 92.14 | Anhydrous | For azeotropic removal of POCl₃ |

Synthesis of 2-(4-bromobenzamido)-4-chlorobenzoic acid (Intermediate)

Experimental Workflow:

Caption: Step-by-step workflow for the acylation reaction.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-amino-4-chlorobenzoic acid (1.0 eq.) in anhydrous pyridine (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4-bromobenzoyl chloride (1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

-

Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.

-

Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Synthesis of this compound (Final Product)

Procedure:

-

Combine the dried 2-(4-bromobenzamido)-4-chlorobenzoic acid (1.0 eq.) and phosphorus oxychloride (POCl₃) (10-15 volumes) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours.[9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Azeotropic distillation with toluene can aid in complete removal.[9]

-

Very slowly and cautiously, quench the residue by adding it to crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude solid by column chromatography on silica gel to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₄H₇BrCl₂N₂[5] |

| Molecular Weight | 354.03 g/mol [5] |

| Appearance | Typically a white to off-white solid |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons in the quinazoline and bromophenyl rings. |

| ¹³C NMR | The spectrum will display distinct signals corresponding to the carbons of the heterocyclic and aromatic rings.[3] |

| Mass Spectrometry | ESI-MS should show a molecular ion peak [M+H]⁺ consistent with the calculated exact mass (351.91700).[5] The isotopic pattern will be characteristic of a molecule containing one bromine and two chlorine atoms. |

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

4-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

-

Pyridine: Flammable with a strong, unpleasant odor. Use in a well-ventilated area.

-

Chlorinated Solvents (DCM): Handle in a fume hood to avoid inhalation.

-

Quenching Procedures: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling and ventilation.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a highly versatile intermediate for drug discovery. By understanding the mechanistic principles behind each step and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and efficiently produce this key building block for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. echemi.com [echemi.com]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 11. goldbio.com [goldbio.com]

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of biologically active compounds, leading to the development of several FDA-approved drugs.[1] Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2]

In the realm of oncology, quinazoline-based molecules have emerged as highly effective targeted therapies.[3] Many of these compounds function as potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Notably, several quinazoline derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[4]

This technical guide focuses on a specific, yet promising, member of this class: 2-(4-Bromophenyl)-4,7-dichloroquinazoline . We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its potential as a therapeutic agent based on the established activities of its structural analogs.

Chemical Properties and Synthesis

IUPAC Name: this compound[5] CAS Number: 405933-94-0[5] Molecular Formula: C₁₄H₇BrCl₂N₂[5] Molecular Weight: 354.03 g/mol [5]

The synthesis of this compound can be logically approached through a multi-step process, leveraging established methodologies for the construction of the quinazoline core and subsequent functionalization. A common and effective strategy involves the initial synthesis of a 2-aryl-quinazolin-4(3H)-one, followed by chlorination to yield the dichloro-derivative.

Proposed Synthetic Pathway

The proposed synthesis commences with the condensation of 2-amino-4-chlorobenzoic acid with 4-bromobenzaldehyde, followed by cyclization to form the quinazolinone intermediate. This intermediate is then subjected to chlorination to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2,4-dichloroquinazoline derivatives.[6][7]

Step 1: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one

-

To a solution of 2-amino-4-chlorobenzamide (1.0 eq) in an appropriate solvent such as 2-propanol, add 4-bromobenzaldehyde (1.1 eq).

-

Add a catalytic amount of a suitable acid, for example, p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).[3][8]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[9]

-

Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The solid will gradually dissolve as the reaction progresses.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and bromophenyl rings. The protons on the quinazoline ring will likely appear as a set of doublets and a doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm). The protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the region of δ 120-150 ppm. The carbons attached to the chlorine and bromine atoms will show characteristic chemical shifts.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (354.03 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C=C stretching vibrations of the quinazoline ring, as well as C-Cl and C-Br stretching vibrations.

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound stems from the well-established anticancer and kinase inhibitory activities of the quinazoline scaffold.[3][4] The presence of the 4,7-dichloro substitution pattern and the 2-(4-bromophenyl) group are key structural features that can influence its biological activity.

Kinase Inhibition

Many 2-aryl-4-substituted quinazoline derivatives have been identified as potent inhibitors of various protein kinases, including EGFR, VEGFR, and others involved in cancer cell signaling.[4][11] The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

Caption: General mechanism of receptor tyrosine kinase inhibition by quinazoline derivatives.

Anticancer Activity of Structurally Related Compounds

While specific cytotoxic data for this compound is not available in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of analogous 2-aryl-quinazoline derivatives. The following table summarizes the IC₅₀ values of some related compounds against various cancer cell lines.

| Compound | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | 4-Bromophenyl | 4-Morpholino | MCF-7 (Breast) | 6.44 | [12] |

| Analog 2 | 4-Bromophenyl | 4-Morpholino | A549 (Lung) | 10.38 | [12] |

| Analog 3 | Phenyl | 4-Anilino | K-562 (Leukemia) | 0.622 | [13] |

| Analog 4 | 4-Chlorophenyl | 4-Anilino | HCT-116 (Colon) | <10 | [3] |

These data strongly suggest that this compound is a promising candidate for evaluation as an anticancer agent. The dichloro substitutions at positions 4 and 7 are known to be important for activity in many quinazoline-based inhibitors, and the 2-aryl substituent plays a crucial role in the interaction with the target protein.

Conclusion and Future Directions

This compound is a synthetically accessible member of the highly promising quinazoline class of compounds. Based on the extensive body of research on its structural analogs, this compound is a strong candidate for investigation as a kinase inhibitor and anticancer agent. The detailed synthetic protocol provided in this guide offers a clear path to obtaining this molecule for further study. Future research should focus on the synthesis and full characterization of this compound, followed by a comprehensive biological evaluation, including in vitro cytotoxicity screening against a panel of cancer cell lines and kinase inhibition assays. Such studies will be crucial in elucidating the specific therapeutic potential of this promising compound.

References

- 1. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. ijser.in [ijser.in]

- 10. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-labotrial.com [alfa-labotrial.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

commercial suppliers of 2-(4-Bromophenyl)-4,7-dichloroquinazoline

An In-Depth Technical Guide to Sourcing 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Advanced Research

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its commercial availability, essential quality control protocols, likely synthetic origins, and safe handling procedures. The objective is to equip scientists with the necessary knowledge to confidently source and utilize this key building block for their research endeavors.

Introduction to this compound

This compound (CAS No. 405933-94-0) is a substituted quinazoline that serves as a critical intermediate in the synthesis of complex molecular architectures for drug discovery.[1][2][3] The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors for oncology.[4][5][6] The specific substitution pattern of this compound—a 4-bromophenyl group at the 2-position and chlorides at the 4- and 7-positions—offers multiple reactive sites for further chemical modification, making it a versatile precursor for developing targeted therapeutics.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a common strategy in the design of kinase inhibitors. The bromine atom on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse biaryl systems or the introduction of other functional groups.

PART 1: Commercial Sourcing and Supplier Overview

Acquiring high-quality starting materials is the foundation of reproducible and successful research. This compound is available from several chemical suppliers who specialize in research chemicals and building blocks. However, purity, availability, and documentation can vary significantly.

Below is a comparative table of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identity.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes / Available Data |

| ChemLyte Solutions (via Echemi) | 2-(4-BROMO-PHENYL)-4,7-DICHLORO-QUINAZOLINE | 405933-94-0 | C₁₄H₇BrCl₂N₂ | Listed as a manufactory, indicating potential for bulk quantities.[1] |

| Fluorochem | 2-(4-Bromo-phenyl)-4,7-dichloro-quinazoline | 405933-94-0 | C₁₄H₇BrCl₂N₂ | Provides IUPAC name and structural identifiers like InChI and SMILES.[3] |

| 2a biotech | This compound | 405933-94-0 | C₁₄H₇BrCl₂N₂ | Listed as a catalog item for research use.[2] |

| Pharmacy Research | This compound | 405933-94-0 | C₁₄H₇BrCl₂N₂ | Categorized as an intermediate for research purposes.[7] |

Due Diligence in Supplier Selection: Choosing a supplier should not be based on price alone. Key considerations include:

-

Traceability and Documentation: Reputable suppliers will provide a detailed CoA with analytical data (e.g., ¹H NMR, LC-MS, HPLC purity) for the specific batch being sold.

-

Stated Purity: For use in sensitive biological assays or multi-step synthesis, a purity of >97% is often required. Verify the analytical method used to determine purity.

-

Consistency: Working with established suppliers can offer better batch-to-batch consistency, which is critical for long-term research projects.

PART 2: Quality Control and In-House Verification

Even when sourced from a reputable supplier, it is imperative for research laboratories to perform their own incoming quality control (QC) to validate the identity, purity, and integrity of the material. This self-validating step prevents the costly loss of time and resources that can result from using incorrect or impure starting materials.

Recommended QC Protocol for Incoming Material

-

Documentation Review: Cross-reference the supplier's CoA with the information on the product label. Ensure the CAS number, molecular formula (C₁₄H₇BrCl₂N₂), and batch number match.[1]

-

Visual Inspection: The compound should be a solid (likely off-white to yellow) and appear homogenous.

-

Solubility Test: Test solubility in common laboratory solvents (e.g., DMSO, DCM, THF). This is useful for planning reaction conditions and for preparing samples for analysis.

-

Identity Confirmation (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a proton NMR spectrum. The spectrum should be consistent with the expected structure, showing characteristic aromatic proton signals. The aromatic region (typically 7.5-8.5 ppm) should show a distinct AA'BB' pattern for the 4-bromophenyl group and signals corresponding to the three protons on the dichloroquinazoline core.

-

Purity Assessment (LC-MS): The most effective method for purity assessment is Liquid Chromatography-Mass Spectrometry.

-

LC (HPLC): A high-performance liquid chromatography trace will reveal the presence of impurities. Purity is typically reported as the area percentage of the main peak.

-

MS: The mass spectrometer should show a primary ion cluster corresponding to the molecular weight of the compound (Exact Mass: ~351.92 Da).[1] The characteristic isotopic pattern for one bromine and two chlorine atoms (M, M+2, M+4, M+6 peaks) provides definitive confirmation of the elemental composition.

-

Workflow for Incoming Material QC

The following diagram illustrates a robust workflow for validating a new batch of this compound.

Caption: A typical workflow for the quality control of incoming research chemicals.

PART 3: Synthetic Pathways and Potential Impurities

Understanding the likely synthetic route of this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary, the synthesis of substituted quinazolines generally follows established organic chemistry principles. A plausible route involves the condensation of a 2-aminobenzonitrile derivative with an acyl chloride, followed by cyclization and subsequent chlorination.

A common method for preparing 4-chloroquinazolines involves the treatment of the corresponding quinazolin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]

Plausible Synthetic Route

Caption: A plausible synthetic pathway for this compound.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 2-amino-4-chlorobenzonitrile or 4-bromobenzoyl chloride.

-

Precursor: Incomplete chlorination can leave residual 2-(4-Bromophenyl)-7-chloroquinazolin-4-one (the "-one" precursor). This is a common impurity and can be detected by LC-MS.

-

Hydrolysis Product: The 4-chloro position is reactive and can hydrolyze back to the quinazolin-4-one if exposed to moisture, especially under basic or acidic conditions.

-

Regioisomers: If the initial starting materials are not isomerically pure, other isomers, such as 2-(4-Bromophenyl)-4,6-dichloroquinazoline (CAS 405933-98-4), could be present.[10][11]

PART 4: Safe Handling and Storage

As with any halogenated aromatic compound, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar chemicals provides a strong basis for safe handling.

Hazard Identification:

-

Compounds of this class are often associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12][13]

-

Harmful if swallowed, in contact with skin, or if inhaled.[13]

Recommended Handling Procedures:

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][14]

-

Handling: Avoid generating dust. Use appropriate tools for transferring the solid.[1] Wash hands thoroughly after handling.

Storage Conditions:

-

Container: Store in a tightly sealed container to prevent moisture ingress and degradation.[1][12]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life.

Conclusion

This compound is a valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. A successful research outcome depends not only on innovative synthetic design but also on the quality of the starting materials. By performing careful supplier evaluation, implementing a rigorous in-house QC protocol, understanding potential impurities, and adhering to strict safety procedures, scientists can confidently and effectively utilize this compound to advance their scientific goals.

References

- 1. echemi.com [echemi.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. China 2 4 bromophenyl 4 6 dichloroquinazoline Manufacturers Factory Suppliers [hsppharma.com]

- 11. alfa-labotrial.com [alfa-labotrial.com]

- 12. aksci.com [aksci.com]

- 13. synzeal.com [synzeal.com]

- 14. fishersci.com [fishersci.com]

The Quinazoline Scaffold: A Technical Primer on 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Advanced Research

Foreword: The Enduring Potential of the Quinazoline Core

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective biological activity. The quinazoline core is a prime example of such a scaffold, forming the foundation of numerous approved and investigational drugs, particularly in oncology.[1] Its rigid, bicyclic nature provides an ideal framework for the precise spatial orientation of substituents, enabling targeted interactions with a variety of biological macromolecules. This guide focuses on a specific, yet underexplored, derivative: 2-(4-Bromophenyl)-4,7-dichloroquinazoline . While extensive public data on this particular molecule is limited, its structural features suggest significant potential as a research chemical, particularly in the realm of kinase inhibition and anticancer agent development. This document aims to provide a comprehensive technical framework for researchers and drug development professionals interested in exploring the synthesis, characterization, and biological evaluation of this intriguing compound. We will delve into established synthetic strategies applicable to its construction, detail essential characterization techniques, and provide robust protocols for assessing its potential biological activities, drawing upon the wealth of knowledge surrounding the broader class of quinazoline-based inhibitors.

Physicochemical Properties and Structural Attributes

Before embarking on synthesis and biological evaluation, a thorough understanding of the fundamental properties of this compound is essential.

| Property | Value | Source |

| CAS Number | 405933-94-0 | [2] |

| Molecular Formula | C₁₄H₇BrCl₂N₂ | [2] |

| Molecular Weight | 354.03 g/mol | [2] |

| Exact Mass | 351.91700 Da | [2] |

| XLogP3 | 5.4 | [2] |

| PSA | 25.8 Ų | [2] |

The structure of this compound is characterized by a central quinazoline core with three key substitutions that are predicted to significantly influence its chemical reactivity and biological activity:

-

2-(4-Bromophenyl) Group: The presence of an aryl group at the 2-position is a common feature in many biologically active quinazolines. The bromine atom on this phenyl ring offers a potential site for further functionalization through cross-coupling reactions and may also contribute to binding interactions with target proteins through halogen bonding.

-

4-Chloro Substituent: The chlorine atom at the 4-position is a critical feature. It acts as a reactive leaving group, readily susceptible to nucleophilic substitution.[3] This allows for the facile introduction of various side chains, most commonly amines, to generate a diverse library of 4-substituted quinazoline derivatives. This position is pivotal for tuning the compound's selectivity and potency against different biological targets.

-

7-Chloro Substituent: The chlorine atom at the 7-position on the benzene ring of the quinazoline core further modulates the electronic properties of the scaffold and can influence binding affinity and pharmacokinetic properties.

Caption: Structural features of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

Step 1 & 2: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one

A one-pot procedure for the synthesis of 2-aryl quinazolinones from 2-aminobenzylamines and α,α,α-trihalotoluenes in water has been reported, which could be adapted.[4] A more traditional approach would involve the condensation of 2-amino-4-chlorobenzamide with 4-bromobenzaldehyde followed by oxidation.

-

Reaction Setup: To a solution of 2-amino-4-chlorobenzamide (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add 4-bromobenzaldehyde (1.1 equivalents).

-

Reaction Conditions: The mixture is heated to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: After the initial condensation, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) (1.5-2 equivalents) is added, and the reaction is continued at reflux for an additional 2-4 hours until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

The chlorination of the 4-position of the quinazolinone is a standard transformation.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 2-(4-bromophenyl)-7-chloroquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃) (5-10 equivalents) is prepared. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer observed.

-

Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. The solid is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be anticipated:[5]

¹H NMR (400 MHz, CDCl₃):

-

Aromatic protons of the quinazoline ring will appear as a set of signals in the range of δ 7.5-8.5 ppm. The specific splitting patterns will depend on the coupling between the protons at positions 5, 6, and 8.

-

The protons of the 4-bromophenyl group will likely appear as two doublets in the aromatic region (δ 7.6-8.2 ppm), characteristic of a para-substituted benzene ring.

¹³C NMR (100 MHz, CDCl₃):

-

The spectrum will show signals for all 14 carbon atoms.

-

Quaternary carbons, including those attached to chlorine and bromine, will have distinct chemical shifts.

-

The carbon atoms of the quinazoline and the bromophenyl rings will resonate in the aromatic region (δ 120-160 ppm).

Mass Spectrometry (ESI-MS):

-

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight of the compound (approximately 352, 354, 356 due to isotopic distribution of Br and Cl). The characteristic isotopic pattern for one bromine and two chlorine atoms will be a key diagnostic feature.

Biological Evaluation: A Gateway to New Discoveries

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutic agents. Its structural similarity to known kinase inhibitors suggests that this class of enzymes represents a primary target for biological evaluation.[6]

In Vitro Kinase Inhibition Assays

A variety of commercially available kinase assay kits can be employed to determine the inhibitory activity of the compound against a panel of kinases. A luminescence-based assay that measures ATP consumption is a common and robust method.

General Protocol for In Vitro Kinase Inhibition Assay:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A serial dilution series is then prepared to determine the IC₅₀ value.

-

Kinase Reaction: In a 96-well plate, combine the purified recombinant kinase, a kinase-specific substrate, and the test compound at various concentrations in a suitable kinase assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase being assayed. The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a luminescence-based detection reagent. The luminescent signal is read using a plate reader.

-

Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Antiproliferative Assays

The potential of this compound as an anticancer agent can be assessed by evaluating its ability to inhibit the growth of various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[7]

General Protocol for MTT Cell Proliferation Assay:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at an optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serum-containing medium) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle-treated control group. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not available, valuable insights can be gleaned from the broader quinazoline literature. The 4-chloro position is a key handle for diversification. Nucleophilic substitution with a variety of amines can be explored to probe the binding pocket of target kinases. For instance, the introduction of anilines at this position is a well-established strategy for developing potent EGFR inhibitors.[8]

Furthermore, the 4-bromophenyl group at the 2-position can be modified using Suzuki or other cross-coupling reactions to introduce a range of substituents. This allows for the exploration of the chemical space around this part of the molecule and can lead to improved potency, selectivity, and pharmacokinetic properties.

Caption: Potential derivatization strategies for SAR studies.

Conclusion: A Call to Exploration

This compound represents a compelling, yet underexplored, research chemical. Its structural motifs are strongly indicative of potential biological activity, particularly as a kinase inhibitor with anticancer properties. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this compound remains to be published, the methodologies and insights presented herein, derived from the extensive body of research on quinazoline chemistry and biology, offer a clear and logical path forward for its investigation. It is our hope that this guide will stimulate further research into this promising molecule and contribute to the ongoing discovery of novel therapeutic agents based on the versatile quinazoline scaffold. The scientific community is encouraged to build upon this framework, to optimize the synthesis, and to fully elucidate the biological potential of this compound.

References

- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Quinazoline Derivatives in Medicinal Chemistry

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its planar structure, synthetic tractability, and capacity for diverse molecular interactions have established it as a "privileged scaffold."[4][5] This designation stems from its recurring presence in numerous biologically active compounds, including over 200 natural alkaloids and a growing portfolio of synthetic pharmaceuticals.[1][5][6] The versatility of the quinazoline core allows it to serve as a foundational framework for drugs targeting a wide array of biological pathways, leading to treatments for diseases ranging from cancer to hypertension.[2][7] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of quinazoline derivatives, with a particular focus on their role in oncology.

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The construction of the quinazoline core and its derivatives has evolved significantly since its first reported synthesis in 1895.[1][6] A medicinal chemist's choice of synthetic route is dictated by the desired substitution pattern, scalability, and efficiency.

Classical Synthesis: The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide, is a foundational method for producing 4(3H)-quinazolinones.[1] Another historical approach reported by Siegmund Gabriel in 1903 involves the reduction of o-nitrobenzylamine followed by condensation with formic acid and subsequent oxidation.[6][8] While historically significant, these methods can be limited by harsh conditions or precursor availability.

Modern Synthetic Approaches: Contemporary organic synthesis offers more versatile and efficient pathways, often employing metal catalysis or multi-component reaction (MCR) strategies.[7][9]

-

Transition-Metal Catalysis: Palladium-, ruthenium-, and iron-catalyzed reactions have enabled the efficient synthesis of quinazolines through C-H activation, dehydrogenative coupling, and tandem reactions.[10][11] These methods offer high yields and broad substrate scope, allowing for the construction of complex derivatives.[10][11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many quinazoline syntheses, aligning with the principles of green chemistry.[7][12]

-

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the final product, provide a highly efficient route to diverse quinazoline libraries.[7] This approach is particularly valuable in drug discovery for rapidly generating and screening new chemical entities.

General Synthetic Workflow for 4-Anilinoquinazoline EGFR Inhibitors

The 4-anilinoquinazoline scaffold is central to many first-generation EGFR inhibitors. The following diagram illustrates a common synthetic logic for accessing these critical compounds.

Caption: A generalized workflow for the synthesis of 4-anilinoquinazoline derivatives.

Therapeutic Applications and Mechanisms of Action

The biological activity of quinazoline derivatives is remarkably broad, encompassing anticancer, antihypertensive, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][13] This guide will focus on the two most clinically significant areas: oncology and cardiovascular disease.

Anticancer Agents: Targeting Tyrosine Kinases

The most profound impact of quinazoline derivatives has been in cancer therapy, primarily through the inhibition of protein tyrosine kinases (TKs).[2][8] TKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of many cancers.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small-cell lung cancer (NSCLC).[14][15] The quinazoline scaffold has proven to be an ideal framework for designing ATP-competitive inhibitors that block EGFR signaling.[16][]

Caption: EGFR signaling pathway and inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

First-Generation Reversible Inhibitors: Gefitinib (Iressa®) and Erlotinib (Tarceva®) were landmark approvals for the treatment of NSCLC in patients with activating EGFR mutations (e.g., del19, L858R).[18][19] These molecules bind reversibly to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[19][20][21] Their efficacy is significantly higher in patients whose tumors harbor these specific mutations.[22]

Second-Generation Covalent Irreversible Inhibitors: A major challenge with first-generation inhibitors is the development of resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[14] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less effective.[14] Second-generation inhibitors like Afatinib (Gilotrif®) and Dacomitinib were designed to overcome this.[14][23] They feature a reactive group (typically an acrylamide) that forms a covalent bond with a cysteine residue (Cys797) near the ATP binding pocket, leading to irreversible inhibition.[14][24][25] This stronger, prolonged inhibition is effective against the primary activating mutations and provides more potent suppression of the ErbB receptor family.[26]

Third-Generation Mutant-Selective Covalent Inhibitors: While potent, second-generation inhibitors also block wild-type (WT) EGFR, leading to dose-limiting toxicities like skin rash and diarrhea.[14][27] The third-generation inhibitor, Osimertinib (Tagrisso®), which is based on a pyrimidine scaffold, was specifically developed to target both the activating mutations and the T790M resistance mutation while largely sparing WT EGFR.[14] This improved selectivity profile provides a significant therapeutic window. The success of this strategy has inspired further research into mutant-selective quinazoline-based inhibitors.[27]

| Drug Name | Generation | Mechanism | Key Target Mutations | FDA Approval (NSCLC) |

| Gefitinib | 1st | Reversible | del19, L858R | 2003[18] |

| Erlotinib | 1st | Reversible | del19, L858R | 2004[18][19] |

| Afatinib | 2nd | Covalent Irreversible | del19, L858R | 2013[28] |

| Dacomitinib | 2nd | Covalent Irreversible | del19, L858R | 2018 |

| Lapatinib | 1st (Dual) | Reversible (EGFR/HER2) | - | Approved for Breast Cancer |

Other Anticancer Mechanisms: Beyond EGFR, quinazoline derivatives have been developed to inhibit other key cancer targets:

-

Tubulin Polymerization: Certain derivatives disrupt microtubule formation, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[18][29]

-

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Quinazoline-based inhibitors have shown promise in targeting this pathway, particularly in cancers with existing DNA repair deficiencies.[3][18]

Antihypertensive Agents: Targeting Adrenergic Receptors

Long before their application in oncology, quinazoline derivatives were established as effective cardiovascular drugs. Prazosin (Minipress®) and Doxazosin (Cardura®) are selective alpha-1 adrenergic receptor antagonists.[30][31][32]

Mechanism of Action: These drugs competitively block alpha-1 receptors on vascular smooth muscle.[30][33] This inhibition prevents norepinephrine from binding and causing vasoconstriction, leading to the relaxation of both arterioles and veins.[30][33] The result is a decrease in total peripheral resistance and a lowering of blood pressure.[30][31] They are also used to treat benign prostatic hyperplasia (BPH) by relaxing the smooth muscle of the bladder neck and prostate.[31][33]

| Drug Name | Target | Mechanism | Primary Indication |

| Prazosin | Alpha-1 Adrenergic Receptor | Competitive Antagonist | Hypertension, BPH, PTSD-related nightmares[32][34] |

| Doxazosin | Alpha-1 Adrenergic Receptor | Competitive Antagonist | Hypertension, BPH[30][31] |

Structure-Activity Relationship (SAR) Studies

The therapeutic efficacy of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have provided a clear rationale for the design of potent and selective agents.[4]

SAR for EGFR Tyrosine Kinase Inhibitors

For 4-anilinoquinazoline-based EGFR inhibitors, several structural features are critical for high-potency binding to the ATP pocket.[23]

Caption: Key structure-activity relationship points for 4-anilinoquinazoline EGFR inhibitors.

-

Quinazoline Core: The nitrogen at position 1 (N-1) is a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain via a key interaction with the backbone of Met793.[23] The N-3 atom often interacts with a conserved water molecule, further stabilizing the complex.[23]

-

C4 Position: The 4-anilino moiety is essential, projecting into a hydrophobic pocket. Small hydrophobic groups (e.g., chloro, methyl) on the aniline ring are generally favored.

-

C6 and C7 Positions: Substitutions at these positions extend into the solvent-exposed region of the ATP binding site. Introducing small, flexible, and polar groups like methoxy or methoxyethoxy (as seen in Erlotinib) can significantly enhance solubility and improve pharmacokinetic properties without compromising potency.[8][35]

-

Covalent Warhead: For second-generation inhibitors, a Michael acceptor (e.g., acrylamide) is typically attached to the C6 position or the 4-anilino ring to form the covalent bond with Cys797.

Key Experimental Protocols

Protocol 1: Representative Synthesis of a 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

This protocol outlines a common method for synthesizing a key intermediate structure analogous to many EGFR inhibitors.

Objective: To synthesize a 4-anilinoquinazoline derivative via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

3-Chloro-4-fluoroaniline

-

Isopropanol (IPA)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq).

-

Solvent Addition: Add isopropanol (20 mL) to the flask. The mixture will be a suspension.

-

Initiation: Add one drop of concentrated HCl to the stirring suspension.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) using a heating mantle.

-